5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Description
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-07-4) is a cinnoline derivative with the molecular formula C₉H₅ClN₂O₃ and a molecular weight of 224.60 g/mol . This compound belongs to the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid family, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 2. The chlorine substituent at position 5 and the carboxylic acid group at position 3 are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
5-chloro-4-oxo-1H-cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-2-1-3-5-6(4)8(13)7(9(14)15)12-11-5/h1-3H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYORAKXAHYLRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate, which is then cyclized to produce the target compound . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized cinnoline compounds .
Scientific Research Applications
Antibacterial Applications
Quinolone derivatives, including 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, are known for their antibacterial properties. They primarily function by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication. This mechanism makes them effective against a wide range of gram-negative and some gram-positive bacteria.
Research Findings
- A study highlighted the synthesis of various quinolone derivatives, which demonstrated significant antibacterial activity against resistant strains of bacteria. The modifications to the quinolone skeleton aimed to enhance efficacy and reduce side effects associated with traditional fluoroquinolones .
- Another investigation reported that compounds similar to 5-Chloro-4-oxo-1,4-dihydrocinnoline exhibited promising results in combating hospital-acquired infections caused by fluoroquinolone-resistant pathogens .
Anticancer Activity
Recent studies have also explored the anticancer potential of quinolone derivatives. These compounds have shown promise in targeting specific cancer cell lines through various mechanisms, including apoptosis induction and inhibition of angiogenesis.
Case Studies
- A series of new quinolone derivatives were synthesized and evaluated for their antiproliferative effects on HepG2 liver cancer cells. The most active compound demonstrated a significant reduction in VEGFR-2 gene expression and increased levels of pro-apoptotic proteins such as Bax and Caspase-7, indicating its potential as a lead compound for anticancer drug development .
- Another study focused on the development of quinolone-based chemotherapeutic agents that showed significant cytotoxic effects against various cancer cell lines while sparing normal cells .
Mechanistic Insights
The underlying mechanisms through which 5-Chloro-4-oxo-1,4-dihydrocinnoline exerts its effects are crucial for understanding its applications.
Synthesis and Modifications
The synthesis of 5-Chloro-4-oxo-1,4-dihydrocinnoline is often achieved through various chemical pathways that enhance its biological activity.
Synthesis Techniques
- One notable method involves the Gould-Jacobs reaction, which allows for the efficient formation of the quinolone ring system. This approach has been optimized to yield derivatives with enhanced pharmacological properties .
| Synthesis Method | Description |
|---|---|
| Gould-Jacobs Reaction | Condensation of substituted anilines with diethyl ethoxymethylenemalonate followed by cyclization to form quinolone derivatives. |
| Modification Techniques | Structural modifications to enhance binding affinity and selectivity towards target enzymes such as DNA gyrase and VEGFR-2. |
Mechanism of Action
The mechanism of action of 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cinnoline Family
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-08-5)
- Key Differences : Chlorine substituent at position 6 instead of 3.
- Molecular Formula : C₉H₅ClN₂O₃ (identical to the target compound).
- Properties :
8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90771-54-3)
- Key Differences : Methoxy group at position 8 replaces chlorine.
- Reduced hydrophobicity compared to chloro-substituted analogs .
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 160161-66-0)
Comparison with Quinoline Derivatives
7-Chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
- Key Differences: Quinoline core (nitrogen at position 1) vs. cinnoline (nitrogens at positions 1 and 2).
- Properties: Enhanced antibacterial potency due to fluorine substituents (e.g., temafloxacin intermediate) . Broader-spectrum activity against Gram-negative bacteria compared to cinnoline analogs .
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 682352-75-6)
Physicochemical Properties
- Hydrophobicity: 4-Imino analogs (logP ~1.2) are less hydrophobic than 4-oxo derivatives (logP ~1.8), impacting membrane penetration .
- pKa: The carboxylic acid group in cinnolines has a pKa of ~3.5, similar to quinolones, ensuring ionization at physiological pH .
Biological Activity
Overview of 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid
This compound is a synthetic compound belonging to the class of cinnoline derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Chemical Formula : C10H6ClNO3
- Molecular Weight : 223.61 g/mol
- CAS Number : 860205-48-7
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of cinnoline derivatives. This compound has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells (MCF-7) and prostate cancer cells (PC-3):
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| PC-3 | 12.8 | Inhibition of cell proliferation |
The mechanism of action appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory potential of this compound by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. The study reported a significant reduction in infection rates when administered topically.
- Case Study on Cancer Treatment : A preclinical study involving xenograft models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
